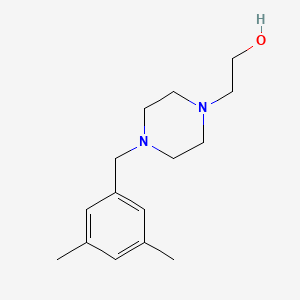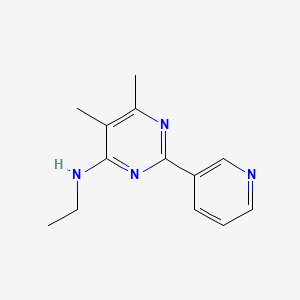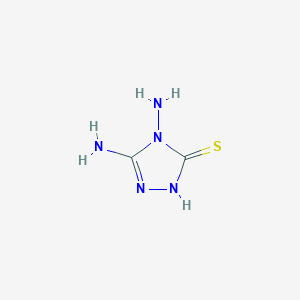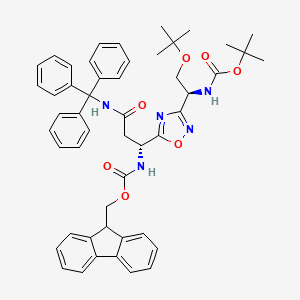
1-(2-Fluorophenyl)-3-(3-hydroxybutyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-3-(3-hydroxybutyl)urea is an organic compound that features a fluorophenyl group and a hydroxybutyl group attached to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-(3-hydroxybutyl)urea typically involves the reaction of 2-fluoroaniline with 3-hydroxybutyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction can be represented as follows:
2-Fluoroaniline+3-Hydroxybutyl isocyanate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of solvents to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Fluorophenyl)-3-(3-hydroxybutyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(2-Fluorophenyl)-3-(3-oxobutyl)urea.
Reduction: Formation of 1-(2-Fluorophenyl)-3-(3-hydroxybutyl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Fluorophenyl)-3-(3-hydroxybutyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(2-Fluorophenyl)-3-(3-hydroxybutyl)urea involves its interaction with specific molecular targets. The fluorophenyl group may enhance the compound’s ability to bind to certain enzymes or receptors, while the hydroxybutyl group can influence its solubility and bioavailability. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Fluorophenyl)-3-(3-hydroxypropyl)urea
- 1-(2-Fluorophenyl)-3-(3-hydroxyethyl)urea
- 1-(2-Fluorophenyl)-3-(3-hydroxybutyl)thiourea
Uniqueness
1-(2-Fluorophenyl)-3-(3-hydroxybutyl)urea is unique due to the presence of both a fluorophenyl group and a hydroxybutyl group, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C11H15FN2O2 |
|---|---|
Poids moléculaire |
226.25 g/mol |
Nom IUPAC |
1-(2-fluorophenyl)-3-(3-hydroxybutyl)urea |
InChI |
InChI=1S/C11H15FN2O2/c1-8(15)6-7-13-11(16)14-10-5-3-2-4-9(10)12/h2-5,8,15H,6-7H2,1H3,(H2,13,14,16) |
Clé InChI |
LCMPANXAPDNYOA-UHFFFAOYSA-N |
SMILES canonique |
CC(CCNC(=O)NC1=CC=CC=C1F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(Benzo[d]thiazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14899508.png)






